N-(2-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a structurally complex molecule featuring a spirocyclic quinazoline core fused with a cyclohexane ring. Its synthesis involves refluxing a spirocyclic precursor with 2-chloroacetamide in dimethylformamide (DMF) in the presence of sodium carbonate, followed by neutralization and recrystallization .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c22-16-9-3-5-11-18(16)23-19(26)14-27-20-15-8-2-4-10-17(15)24-21(25-20)12-6-1-7-13-21/h2-5,8-11,24H,1,6-7,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZPRKIIHYQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with reagents like formamide or orthoesters under acidic or basic conditions to form the quinazoline ring.
Spirocyclization: The quinazoline core is then subjected to spirocyclization with cyclohexanone or its derivatives in the presence of a suitable catalyst, such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a chlorinated aromatic compound reacts with an appropriate nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the quinazoline ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance its binding affinity and specificity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of N-(2-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide and related compounds:
Key Structural Differences and Implications
Core Heterocycles: The target compound’s spirocyclic quinazoline-cyclohexane core distinguishes it from simpler analogs like thiadiazole- or oxadiazole-containing derivatives (e.g., compounds in ). Benzothiazole derivatives (e.g., ) lack the spirocyclic system but feature aromatic heterocycles linked to acetamide groups, which are common in agrochemical patents.
Substituent Effects: The 2-chlorophenyl group in the target compound is shared with N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide , but the latter includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability.
Synthetic Pathways :
- The target compound’s synthesis employs a spirocyclic precursor and 2-chloroacetamide under reflux conditions , whereas thiadiazole derivatives () are synthesized via direct coupling of 2-chlorophenylacetamide with thiadiazole-thiols.
Biological Activity
N-(2-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of a chlorine atom on the phenyl ring and a sulfanyl group enhances its interaction with biological targets.
Research indicates that compounds similar to N-(2-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide may act as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can disrupt the cell cycle progression in cancer cells, leading to apoptosis or growth arrest. The selectivity for CDK2 over other CDKs suggests a targeted approach in treating proliferative disorders like cancer.
Biological Activity Data
Several studies have evaluated the biological activity of related compounds. Here are some summarized findings:
Case Studies
- Anticancer Activity : A study investigating the anticancer properties of spiro[cyclohexane-1,2'-quinazoline] derivatives revealed significant activity against various cancer cell lines. The mechanism was attributed to the inhibition of CDK pathways, leading to reduced cell proliferation.
- Inhibition Studies : In vitro assays demonstrated that compounds with similar structures effectively inhibited cell cycle progression in Rb-negative tumors. This characteristic is crucial for targeting cancers that have developed resistance to conventional therapies.
- Pharmacological Characterization : Research highlighted the importance of structural modifications in enhancing the biological activity of spirocyclic compounds. The incorporation of different substituents on the phenyl ring and variations in the sulfanyl group were shown to influence potency and selectivity against specific kinases.
Q & A
Advanced Research Question
- SHELXL Refinement : Use iterative cycles of least-squares refinement with anisotropic displacement parameters for non-H atoms. Address disordered cyclohexane rings using PART and ISOR instructions .
- Twinning Analysis : For twinned crystals (common in spiro compounds), apply TWIN/BASF commands in SHELXL to model overlapping lattices .
- Validation Metrics : Ensure R-factor convergence (<5%), reasonable electron density residuals (Δρ < 0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
How can researchers analyze discrepancies between spectroscopic and crystallographic data?
Advanced Research Question
- Dynamic vs. Static Disorder : NMR may average dynamic disorder (e.g., cyclohexane chair flipping), while X-ray captures static snapshots. Compare temperature-dependent NMR (100–400 K) with crystallographic thermal parameters .
- Tautomeric Equilibria : For quinazoline moieties, use DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers and cross-validate with NOESY (NMR) and hydrogen-bonding patterns (X-ray) .
What in vitro models are suitable for evaluating the biological activity of this compound?
Advanced Research Question
- Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 µM). Include positive controls (e.g., cisplatin) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization or radiometric assays. Analyze Ki values using Lineweaver-Burk plots .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
How can structure-activity relationships (SARs) be established for derivatives of this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modifications to the chlorophenyl (e.g., 3-Cl vs. 4-Cl), sulfanyl linker (e.g., –S– vs. –SO₂–), or spirocyclic core. Compare bioactivity trends .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA on IC₅₀ data to map electrostatic/hydrophobic fields. Validate with leave-one-out cross-validation (q² > 0.5) .
- Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., quinazoline N–H⋯O interactions) with target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
